molecular formula C11H14N2O5S B3427906 2-(Toluene-4-sulfonylamino)-succinamic acid CAS No. 62743-18-4

2-(Toluene-4-sulfonylamino)-succinamic acid

Cat. No. B3427906
CAS RN: 62743-18-4
M. Wt: 286.31 g/mol
InChI Key: VZCCSZRICJFBSI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of toluenesulfonamides, which are related to the compound , can be achieved through a process known as sulfonylation . This involves the reaction of amines with sulfonyl chlorides in the presence of a base . In a specific example, a novel fluorescent labeling reagent, toluene-4-sulfonic acid 2-(2-thiophen-2-yl-phenanthro[9,10-d]imidazol-1-yl)-ethyl ester (TSTPE), was designed and synthesized . It was used to label twenty-six fatty acids successfully in the presence of K2CO3 catalyst in N,N-dimethylformamide solvent .


Chemical Reactions Analysis

The chemical reactions involving toluenesulfonamides typically involve electrophilic aromatic substitution . This is a reaction in which an atom that is attached to an aromatic system (such as a hydrogen atom) is replaced by an electrophile .

Scientific Research Applications

Crystal Structure and Spectroscopic Properties

Research on the crystal structure, spectroscopic, and thermal properties of compounds related to 2-(Toluene-4-sulfonylamino)-succinamic acid reveals insights into their molecular configuration and behavior. The study by 熊静 et al. (2007) provides a detailed analysis of the crystal structure derived from X-ray diffraction, confirming the presence of intriguing supramolecular structures formed through hydrogen bonds and π···π interactions. The compound exhibited solvatochromism and photochromic properties, indicating potential applications in material science for photo-responsive and thermal resistant materials (熊静 et al., 2007).

Synthesis and Chemical Transformations

Efficient synthesis methods and chemical transformations of compounds structurally similar to 2-(Toluene-4-sulfonylamino)-succinamic acid are crucial for their application in medicinal chemistry and organic synthesis. Eliazyan et al. (2013) discuss a two-step synthesis process leading to derivatives with potential as building blocks for further chemical transformations. This highlights the compound's versatility as a precursor in organic synthesis (Eliazyan et al., 2013).

Eco-Friendly Synthesis Approaches

The move towards greener synthesis methods is represented by the work of Jagrut et al. (2012), who developed an eco-friendly synthesis route for Schiff bases using 4-(toluene-4- sulfonylamino)-benzoic acid ethyl ester. This method emphasizes the importance of sustainable practices in chemical synthesis, offering a more environmentally friendly alternative to traditional methods (Jagrut et al., 2012).

Biological Activities and Applications

The exploration of biological activities and potential therapeutic applications is a significant area of research for sulfonamide compounds. Mustafa et al. (2012) synthesized 4-(toluene-4-sulfonylamino)-benzoic acids and tested them as lipoxygenase inhibitors, indicating their potential in developing anti-inflammatory agents. Some of the derivatives showed promising lipoxygenase inhibitory activities, suggesting that compounds related to 2-(Toluene-4-sulfonylamino)-succinamic acid could serve as leads in drug discovery (Mustafa et al., 2012).

properties

IUPAC Name

4-amino-2-[(4-methylphenyl)sulfonylamino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5S/c1-7-2-4-8(5-3-7)19(17,18)13-9(11(15)16)6-10(12)14/h2-5,9,13H,6H2,1H3,(H2,12,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCCSZRICJFBSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50312802, DTXSID20902294
Record name 2-(Toluene-4-sulfonylamino)-succinamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50312802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_1532
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20902294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Toluene-4-sulfonylamino)-succinamic acid

CAS RN

36212-66-5, 62743-18-4
Record name NSC263141
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263141
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC85419
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85419
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Toluene-4-sulfonylamino)-succinamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50312802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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